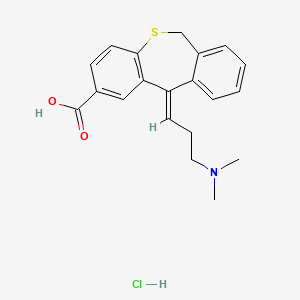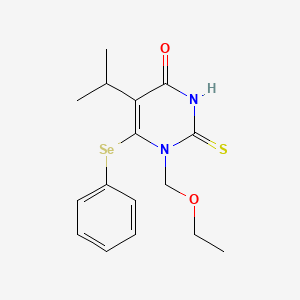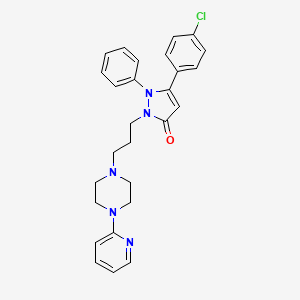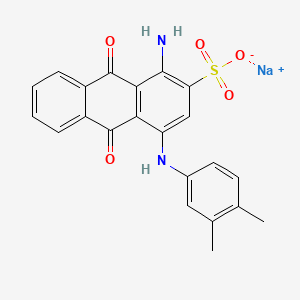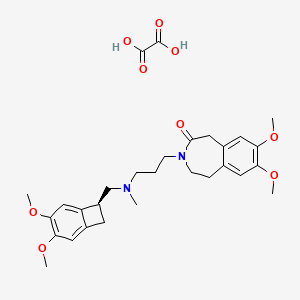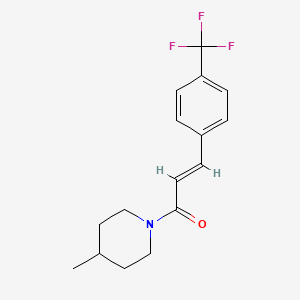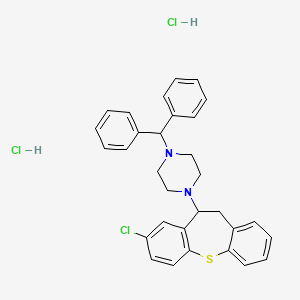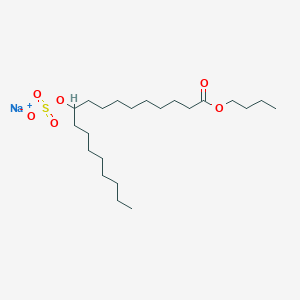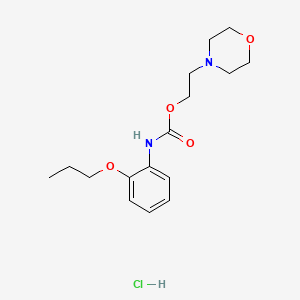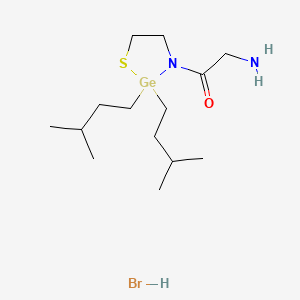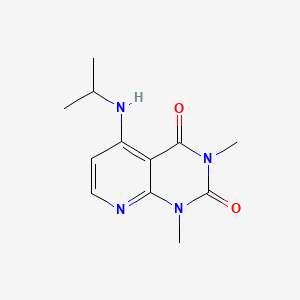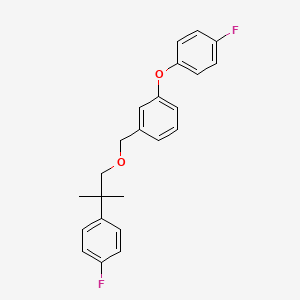
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by the presence of fluorinated phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-fluorophenol with benzyl chloride under basic conditions to form 4-fluorophenyl benzyl ether. This intermediate is then subjected to further reactions, such as alkylation and etherification, to introduce the additional fluorinated phenyl groups and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylacetic acid: A simpler fluorinated compound used as an intermediate in the production of fluorinated anesthetics.
1-Fluoro-4-[10-(4-fluorophenoxy)decoxy]benzene: Another fluorinated compound with similar structural features.
Uniqueness
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- is unique due to its complex structure, which includes multiple fluorinated phenyl groups
Eigenschaften
CAS-Nummer |
80843-97-6 |
|---|---|
Molekularformel |
C23H22F2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-fluoro-4-[3-[[2-(4-fluorophenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H22F2O2/c1-23(2,18-6-8-19(24)9-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-10-20(25)11-13-21/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
TUOLMSRJZDAQDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


